Cas no 2138424-99-2 (8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid)

8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a brominated tetrahydroisoquinoline derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its structural features, including the bromine substituent and the tetrahydroisoquinoline core, allow for further functionalization via cross-coupling reactions or nucleophilic substitutions. The carboxylic acid group enhances its utility in amide bond formation or metal coordination chemistry. This compound is particularly valuable in the development of pharmacologically active molecules, serving as a key building block for ligands, inhibitors, and other bioactive compounds. Its stability and reactivity under controlled conditions make it a reliable choice for research and industrial applications.
8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid structure
2138424-99-2 structure
商品名:8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
CAS番号:2138424-99-2
MF:C10H10BrNO2
メガワット:256.095901966095
CID:6238416
PubChem ID:165458706

8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-739527
    • 2138424-99-2
    • 8-bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
    • 8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
    • インチ: 1S/C10H10BrNO2/c11-9-4-7(10(13)14)3-6-1-2-12-5-8(6)9/h3-4,12H,1-2,5H2,(H,13,14)
    • InChIKey: ZQNPTEXXNIWFJP-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(C(=O)O)=CC2=C1CNCC2

計算された属性

  • せいみつぶんしりょう: 254.98949g/mol
  • どういたいしつりょう: 254.98949g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.7

8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-739527-1.0g
8-bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
2138424-99-2
1g
$0.0 2023-06-06

8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid 関連文献

8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acidに関する追加情報

Research Brief on 8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CAS: 2138424-99-2): Recent Advances and Applications

The compound 8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CAS: 2138424-99-2) has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on this molecule, highlighting its synthetic pathways, biological activities, and potential therapeutic uses. The tetrahydroisoquinoline scaffold, to which this compound belongs, is a privileged structure in drug design, known for its ability to interact with diverse biological targets.

Recent studies have explored the synthetic optimization of 8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, focusing on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method for its synthesis, utilizing palladium-catalyzed cross-coupling reactions to introduce the bromo substituent efficiently. This advancement addresses previous challenges in regioselectivity and offers a scalable route for industrial production. The compound's carboxylic acid moiety further enhances its utility as a building block for derivatization, enabling the creation of analogs with tailored pharmacological properties.

In terms of biological activity, 8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid has shown promise as a key intermediate in the development of protease inhibitors. Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated its incorporation into novel inhibitors targeting thrombin and factor Xa, critical players in coagulation pathways. The bromo-substituent's electron-withdrawing effects were found to enhance binding affinity to these serine proteases, suggesting its potential in antithrombotic drug development. Molecular docking studies corroborated these findings, revealing favorable interactions with the enzymes' active sites.

Beyond cardiovascular applications, this compound has emerged as a valuable scaffold in neuroscience research. A 2024 study in ACS Chemical Neuroscience reported its use in designing sigma-1 receptor modulators, with the bromo group playing a crucial role in receptor subtype selectivity. The tetrahydroisoquinoline core's rigidity and the carboxylic acid's ability to form salt bridges with receptor residues contributed to improved blood-brain barrier penetration and target engagement. These findings open new avenues for treating neurodegenerative disorders and chronic pain.

The pharmacokinetic profile of 8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid derivatives has also been investigated, with recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicating favorable drug-like properties. Researchers have employed prodrug strategies to enhance oral bioavailability, particularly by esterifying the carboxylic acid group. These modifications have shown success in preclinical models, as evidenced by a 2023 Nature Communications paper detailing improved plasma concentrations and tissue distribution of prodrug analogs.

Looking forward, the versatility of 8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid positions it as a cornerstone in fragment-based drug discovery. Its modular structure allows for rapid generation of diverse chemical libraries, facilitating hit identification in high-throughput screening campaigns. The compound's commercial availability (through suppliers like Sigma-Aldrich and TCI Chemicals) and well-characterized properties further accelerate research efforts. As synthetic methodologies continue to evolve and biological targets are further elucidated, this molecule is poised to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.

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